6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde
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Overview
Description
7,8,9,9-Tetradehydroisolariciresinol is a lignan compound derived from natural sources, particularly from the herbs of Vitex negundo . It has a molecular formula of C20H20O6 and a molecular weight of 356.369 g/mol . This compound is known for its significant pharmacological properties, including antioxidant, anti-inflammatory, and anti-carcinogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,9-Tetradehydroisolariciresinol involves several steps, including the use of palladium-catalyzed Ullmann cross-coupling reactions . The compound can be prepared through reductive cyclization under conventional conditions, followed by aromatization to yield the final product .
Industrial Production Methods
Industrial production of 7,8,9,9-Tetradehydroisolariciresinol typically involves extraction from natural sources, such as Vitex negundo . The compound is then purified using various chromatographic techniques to achieve high purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
7,8,9,9-Tetradehydroisolariciresinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 7,8,9,9-Tetradehydroisolariciresinol include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 7,8,9,9-Tetradehydroisolariciresinol include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
7,8,9,9-Tetradehydroisolariciresinol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,8,9,9-Tetradehydroisolariciresinol involves its interaction with molecular targets such as Bcl-2 and Caspase . The compound acts as an inhibitor of Bcl-2 and an agonist of Caspase, leading to the induction of apoptosis in cancer cells . This mechanism is crucial for its anti-carcinogenic effects and its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8,9,9-Tetradehydroisolariciresinol include other lignans such as:
- Secoisolariciresinol
- Matairesinol
- Pinoresinol
- Lariciresinol
Uniqueness
What sets 7,8,9,9-Tetradehydroisolariciresinol apart from these similar compounds is its unique structure, which contributes to its distinct pharmacological properties. Its ability to inhibit Bcl-2 and activate Caspase makes it particularly effective in inducing apoptosis in cancer cells, a feature that is not as pronounced in other lignans .
Properties
IUPAC Name |
6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATMJUOZIPKVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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